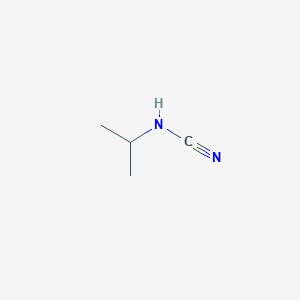

Cyano(propan-2-yl)amine

Description

Cyano(propan-2-yl)amine is an organonitrogen compound characterized by a propan-2-yl (isopropyl) group and a cyano (-CN) substituent. Based on IUPAC nomenclature, the structure is inferred to be N-cyano-N-(propan-2-yl)amine (C₄H₉N₂), where the cyano group is attached to the nitrogen atom of the isopropylamine backbone.

While direct data on this compound is absent in the provided evidence, analogous compounds (e.g., cyano-substituted amines in and ) suggest that the cyano group enhances photostability and polarity, making it relevant for applications such as organic dyes or photovoltaic materials .

Properties

Molecular Formula |

C4H8N2 |

|---|---|

Molecular Weight |

84.12 g/mol |

IUPAC Name |

propan-2-ylcyanamide |

InChI |

InChI=1S/C4H8N2/c1-4(2)6-3-5/h4,6H,1-2H3 |

InChI Key |

GYEOFMXQZPOQIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyano(propan-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2CHNH2} + \text{BrCN} \rightarrow \text{(CH3)2CHCNH2} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of isopropylamine with acrylonitrile in the presence of a catalyst can yield the desired product: [ \text{(CH3)2CHNH2} + \text{CH2=CHCN} \rightarrow \text{(CH3)2CHCNH2} ]

Chemical Reactions Analysis

Types of Reactions: Cyano(propan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: Formation of nitriles or amides.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of various substituted amines or nitriles.

Scientific Research Applications

Cyano(propan-2-yl)amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: this compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of cyano(propan-2-yl)amine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Functional Group Analysis

The table below compares Cyano(propan-2-yl)amine with structurally similar amines, highlighting key differences in functional groups and molecular properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Characteristics |

|---|---|---|---|---|

| This compound | C₄H₉N₂ | 85.13 | Secondary amine, cyano | High polarity due to -CN; potential use in organic electronics |

| Propan-2-amine (Isopropylamine) | C₃H₉N | 59.11 | Primary amine | Volatile, strong base; used as a solvent and intermediate in agrochemicals |

| 2-(Dimethylamino)ethylamine | C₇H₁₈N₂ | 130.23 | Tertiary amine | Branched structure; pharmaceutical intermediate (e.g., drug synthesis) |

| (2-2-Difluoroethyl)(propan-2-yl)amine hydrochloride | C₅H₁₂ClF₂N | 159.61 | Amine hydrochloride, fluorine | Enhanced bioavailability; used in medicinal chemistry |

| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C₁₁H₁₇NO | 179.26 | Aryl-substituted amine | Psychoactive properties; structural analogs detected in NPS screenings |

Key Observations:

- Cyano Group Impact: The cyano group in this compound reduces basicity compared to primary amines like propan-2-amine. The electron-withdrawing nature of -CN decreases the lone pair availability on nitrogen, lowering pKa (estimated ~8–9 vs. ~10.6 for isopropylamine).

Physicochemical and Reactivity Comparison

Polarity and Solubility :

- This compound is expected to exhibit higher polarity than non-cyano analogs due to the -CN group, enhancing solubility in polar solvents like acetonitrile or DMF.

- Fluorinated amines (e.g., ) show unique solubility profiles due to fluorine’s electronegativity, while aryl-substituted amines (e.g., 3-MeOMA in ) are more lipophilic.

Reactivity :

- This compound: Likely undergoes hydrolysis to form carboxylic acid derivatives under acidic/basic conditions. The -CN group may participate in click chemistry or serve as a ligand in coordination complexes.

- Isopropylamine : Reacts as a nucleophile in alkylation/acylation reactions; used to synthesize pesticides and rubber chemicals .

Hazards :

- Fluorinated amines () may pose environmental persistence concerns, while psychoactive analogs () carry regulatory risks.

Biological Activity

Cyano(propan-2-yl)amine, also known as isopropyl cyanoamine, is a compound that has garnered interest in the fields of medicinal chemistry and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHN

- Molar Mass : 84.12 g/mol

- Structure : The compound features a cyano group (-C≡N) attached to a propan-2-ylamine moiety, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic addition reactions. The cyano group can interact with various biological targets, modulating pathways involved in cell signaling and metabolism. This interaction can lead to the formation of bioactive derivatives that exhibit significant pharmacological effects.

Biological Activities

Research indicates that this compound and its derivatives possess a variety of biological activities:

- Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents. For instance, studies have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. Specific compounds derived from this compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .

- Anti-inflammatory Effects : Certain derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that some derivatives may offer neuroprotective benefits, although further research is necessary to establish these effects conclusively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several this compound derivatives against clinically relevant pathogens. The results indicated that specific derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound A | 32 | Staphylococcus aureus |

| This compound B | 16 | Escherichia coli |

| This compound C | 64 | Candida albicans |

Case Study 2: Anticancer Activity

In a screening for anticancer activity, several derivatives were tested against the A549 lung cancer cell line. The study found that one derivative exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| This compound D | 15 | A549 |

| This compound E | 25 | U937 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.